4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde
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Overview
Description
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with an azepane moiety and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde typically involves the reaction of 5-methylthiophene-2-carbaldehyde with azepane in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Lewis acids such as boron trifluoride etherate can be used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carboxylic acid.
Reduction: 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-methanol.
Substitution: 4-(Azepan-1-ylmethyl)-5-bromothiophene-2-carbaldehyde (bromination product).
Scientific Research Applications
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(Azepan-1-ylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one: Similar in structure due to the presence of the azepane moiety.
1-Azepan-1-yl-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone: Shares the azepane group and has comparable reactivity.
Uniqueness
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the azepane moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
4-(azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11-12(8-13(10-15)16-11)9-14-6-4-2-3-5-7-14/h8,10H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPWYPAENGDKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)CN2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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